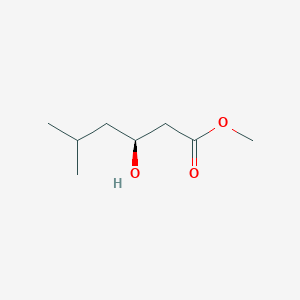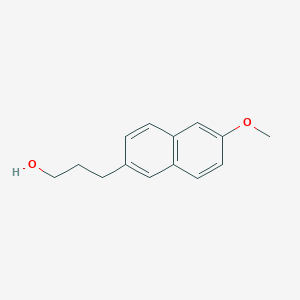
3-(6-Methoxynaphthalen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxynaphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound is part of the organic building blocks used in various research applications . It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
-
Step 1: Formation of Grignard Reagent
- React 6-methoxy-2-naphthaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Grignard Reagent
- Add the Grignard reagent to a solution of 3-bromopropanol in anhydrous ether.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C).
-
Step 3: Reduction
- Reduce the resulting intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
- Reaction conditions: Anhydrous ether, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding alkane.
- Common reagents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
-
Substitution: : The methoxy group can be substituted with other functional groups.
- Common reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(6-Methoxynaphthalen-2-yl)propanal or 3-(6-Methoxynaphthalen-2-yl)propanoic acid.
Reduction: 3-(6-Methoxynaphthalen-2-yl)propane.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
3-(6-Methoxynaphthalen-2-yl)propan-1-ol is used in various scientific research applications, including:
作用機序
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, by blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels .
類似化合物との比較
Similar Compounds
3-(6-Methoxynaphthalen-2-yl)propanal: An oxidized form of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol.
3-(6-Methoxynaphthalen-2-yl)propanoic acid: Another oxidized derivative.
3-(6-Methoxynaphthalen-2-yl)propane: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group attached to the naphthalene ring and the propanol chain.
特性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
3-(6-methoxynaphthalen-2-yl)propan-1-ol |
InChI |
InChI=1S/C14H16O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h4-7,9-10,15H,2-3,8H2,1H3 |
InChIキー |
XJCGHSRRUIJTPM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
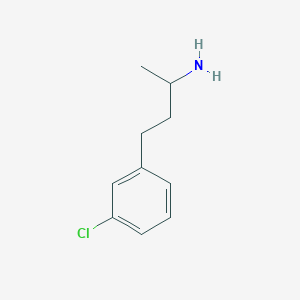

![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
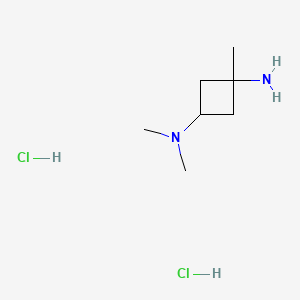
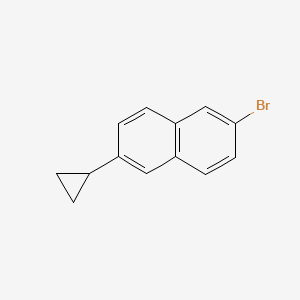
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)


![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)

![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)

